bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine: is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a primary amine under suitable conditions. One common method is the condensation reaction, where the aldehyde group reacts with the amine group to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sodium acetate at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: Bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Mechanism of Action
The mechanism of action of bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Bis(pyrazolyl)methane derivatives: These compounds have similar structures but may differ in the substituents on the pyrazole rings.
1,3-Diaza-2,4-cyclopentadienes: These compounds share structural similarities with pyrazoles and exhibit similar reactivity patterns.
Uniqueness: Bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19N5 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-3-16-9-11(7-14-16)5-13-6-12-8-15-17(4-2)10-12/h7-10,13H,3-6H2,1-2H3 |
InChI Key |
FPVWQNSXUOQGRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CN(N=C2)CC |
Origin of Product |
United States |
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